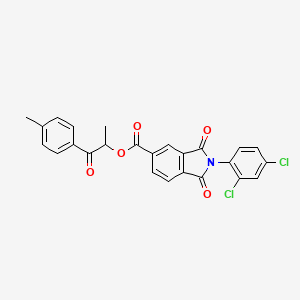![molecular formula C20H26O3 B3933819 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3933819.png)
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Descripción general
Descripción
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 acts as an sGC activator, which means that it enhances the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a key role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, which can help to reduce blood pressure and improve blood flow. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic properties, which can help to reduce tissue damage and promote healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has several advantages for use in laboratory experiments. It is a highly specific sGC activator, which means that it can be used to selectively target the sGC signaling pathway. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is also relatively stable and easy to handle, which makes it a popular choice for in vitro and in vivo experiments.
One limitation of 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is that it can be difficult to administer in vivo due to its poor solubility in aqueous solutions. This can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272. One area of interest is the development of more effective methods for administering the drug in vivo. Another area of interest is the investigation of the potential therapeutic applications of 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 in other disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is a promising chemical compound that has shown potential applications in the field of biomedical research. Its ability to activate the sGC signaling pathway has led to its investigation as a potential treatment for various diseases. While there are some limitations to its use in laboratory experiments, there are several potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has been extensively studied for its potential applications in the field of biomedical research. It has been shown to have a wide range of therapeutic effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has also been shown to have potential applications in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Propiedades
IUPAC Name |
1-butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(2)17-6-8-19(9-7-17)22-14-5-15-23-20-12-10-18(21-3)11-13-20/h6-13,16H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMSPKQESNDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3933740.png)

![1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3933749.png)
![2-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933756.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3933781.png)

![1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide](/img/structure/B3933788.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![2-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3933796.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933797.png)
![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)
![4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3933810.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B3933816.png)